molecular formula C20H14ClN3O3S B2999190 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 899982-55-9

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2999190
CAS RN: 899982-55-9
M. Wt: 411.86
InChI Key: PFTIOKLJPJMHJY-UHFFFAOYSA-N
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Description

“N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of benzenesulfonamide derivatives. For instance, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have shown remarkable cytotoxic activity against a variety of human cancer cell lines, including lung adenocarcinoma and colon carcinoma cells. These compounds induce cell cycle arrest and disrupt mitochondrial membrane potential, highlighting their potential as anticancer agents (Bułakowska et al., 2020). Similarly, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides exhibited potent anticancer activity against various human tumor cell lines, demonstrating the effectiveness of incorporating the quinoxalinyl phenyl sulfonamide motif in anticancer drug design (Żołnowska et al., 2018).

Synthesis and Chemical Properties

The synthesis of N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide derivatives has been a subject of interest due to their complex structure and potential biological activities. One study demonstrated the pH-regulated transfer hydrogenation of quinoxalines in aqueous media using a specific catalyst, showing the versatility of these compounds in synthetic chemistry and their potential applications in developing new chemical processes (Tan et al., 2011). Additionally, green synthesis approaches have been explored to produce novel quinoxaline sulfonamides with antibacterial activity, emphasizing the environmental benefits and antimicrobial potential of these compounds (Alavi et al., 2017).

Molecular Probes and Sensors

Beyond their anticancer potential, some derivatives of N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide have been utilized as molecular probes and sensors. A particular study highlighted the use of an organic molecule-based sensor capable of detecting multiple analytes, including moisture and specific ions, demonstrating the multifunctional application of these compounds in chemical sensing technologies (Kaushik et al., 2021).

Future Directions

Quinoxaline derivatives have been the subject of numerous studies due to their diverse pharmacological activities . This suggests that “N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide” and similar compounds could be of interest in future research and drug discovery efforts.

properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIOKLJPJMHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

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